3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one
Description
3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one is a cyclohexenone derivative featuring a substituted benzylamino group and a 3,4-dimethoxyphenyl moiety. This compound’s structure combines a strained cyclohexenone ring with electron-rich aromatic substituents, which may influence its reactivity, solubility, and biological interactions.
The cyclohexenone core introduces ring strain, increasing susceptibility to nucleophilic attack at the α,β-unsaturated carbonyl system .
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methylamino]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-18-14-7-6-11(8-15(14)19-2)10-16-12-4-3-5-13(17)9-12/h6-9,16H,3-5,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDBHMKYYVSURU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC(=O)CCC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one typically involves the reaction of 3,4-dimethoxybenzylamine with cyclohex-2-en-1-one under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the cyclohexenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one)
- Structural Differences: Methoxmetamine () replaces the 3,4-dimethoxyphenyl group with a single 3-methoxyphenyl substituent and lacks the conjugated double bond (cyclohexanone vs. cyclohexenone).
- Biological Implications : Methoxmetamine’s simpler substitution pattern may result in reduced binding affinity to targets requiring bulkier aromatic interactions .
Chalcone Derivatives (α-F-TMC, α-CN-TMC)
- Structural Differences: Chalcone derivatives (), such as α-F-TMC and α-CN-TMC, feature a propenone backbone instead of a cyclohexenone ring. However, they share the 3,4-dimethoxyphenyl group.
- Electronic Effects: The fluorine (α-F-TMC) and cyano (α-CN-TMC) substituents introduce strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. This difference could influence redox behavior and metabolic stability.
- Synthetic Accessibility: Chalcones are typically synthesized via Claisen-Schmidt condensation, whereas the target compound likely requires cyclohexenone-specific pathways .
3-Amino-2-cyclohexen-1-one
- Core Similarities: This compound () shares the cyclohexenone backbone but lacks the 3,4-dimethoxyphenylmethylamino substituent.
- Functional Group Impact: The absence of the aromatic group simplifies the molecule, reducing lipophilicity and possibly bioavailability. The primary amine in 3-amino-2-cyclohexen-1-one may enhance solubility in polar solvents compared to the target compound’s benzylamino group .
Dimethyl 2-(3-chlorophenyl)-6-hydroxy-6-methyl-4-(methylamino)cyclohex-3-ene-1,3-dicarboxylate
- Complexity : This compound () includes ester and hydroxyl groups, increasing polarity and hydrogen-bonding capacity. The target compound’s lack of ester groups may improve membrane permeability.
- Synthetic Byproduct Relevance: The title compound in was isolated as a minor product, highlighting the challenges in controlling regioselectivity during cyclohexenone derivatization—a consideration applicable to the synthesis of the target compound .
Comparative Data Table
Research Findings and Implications
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound likely enhances binding to aromatic-rich biological targets (e.g., kinases or GPCRs) compared to simpler analogs like Methoxmetamine .
- Reactivity: The α,β-unsaturated ketone in the cyclohexenone core may serve as a Michael acceptor, enabling covalent interactions with nucleophilic residues in enzymes—a feature absent in saturated analogs .
- Synthetic Challenges: underscores the difficulty in isolating pure cyclohexenone derivatives, necessitating advanced purification techniques (e.g., recrystallization) .
Biological Activity
3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one is an organic compound with a unique cyclohexenone structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Molecular Formula : C15H19NO3
Molecular Weight : 261.32 g/mol
CAS Number : 1022706-42-8
The compound features a cyclohexenone core substituted with a 3,4-dimethoxyphenylmethylamino group, which is thought to contribute to its biological activity.
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. These interactions may modulate the activity of enzymes or receptors involved in various disease pathways. Research indicates that the compound may exhibit:
- Enzyme Inhibition : Potentially inhibiting enzymes that play roles in cancer progression.
- Receptor Activation : Activating receptors that could trigger beneficial cellular responses.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activities. For instance, studies have shown that derivatives of cyclohexenone can induce apoptosis in cancer cells through various mechanisms, including:
- Cell Cycle Arrest : Compounds may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial and fungal strains. Preliminary studies indicate that this compound may possess:
- Bactericidal Effects : Effective against Gram-positive and Gram-negative bacteria.
- Fungicidal Activity : Potential activity against common fungal pathogens.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induces apoptosis |
| A549 (Lung) | 10 | Cell cycle arrest at G2/M |
| HeLa (Cervical) | 12 | Inhibition of proliferation |
These findings suggest that the compound has promising anticancer potential and warrants further investigation.
Study on Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
The results indicate that the compound exhibits significant antimicrobial activity, particularly against Candida species.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the structural identity and purity of 3-(((3,4-Dimethoxyphenyl)methyl)amino)cyclohex-2-EN-1-one?
- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection for purity assessment (≥95% threshold) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity. For example, unresolved signals in aromatic regions (e.g., 171–173 ppm in ¹³C NMR) may indicate overlapping peaks, necessitating 2D NMR (e.g., HSQC, HMBC) for resolution . Mass spectrometry (MS) should corroborate molecular weight (e.g., ESI-MS for [M+H]+ ions) .
Q. How can researchers optimize the synthesis of this compound to minimize byproducts?
- Methodological Answer : Employ recrystallization in ethanol or methanol for purification, as demonstrated in analogous cyclohexenone derivatives . Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates. Adjust stoichiometry of the 3,4-dimethoxyphenylmethylamine precursor to reduce unreacted starting material, and consider inert atmosphere conditions to prevent oxidation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow EC Regulation No. 1272/2008 guidelines for hazardous substances. Use fume hoods for synthesis steps involving volatile solvents, and wear nitrile gloves and protective eyewear. Store the compound in airtight containers at 2–8°C to prevent degradation, as recommended for structurally similar amines .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., overlapping NMR signals) for this compound?
- Methodological Answer : Apply dynamic NMR (DNMR) to study slow chemical exchange processes in cyclohexenone derivatives. For unresolved aromatic protons (e.g., C4 and C6 in dimethoxyphenyl groups), use deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent to enhance signal separation . Computational tools like density functional theory (DFT) can predict chemical shifts and assign ambiguous peaks .
Q. What experimental designs are suitable for studying the compound’s environmental fate and biodegradation pathways?
- Methodological Answer : Adopt a split-split plot design (randomized blocks with temporal subplots) to assess abiotic/biotic degradation under varying pH, temperature, and microbial conditions . Use high-resolution mass spectrometry (HRMS) to identify transformation products in soil/water matrices. Compare degradation rates with structurally related compounds (e.g., methoxmetamine derivatives) to infer metabolic pathways .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
- Methodological Answer : Conduct molecular docking with target proteins (e.g., monoamine transporters) to prioritize in vitro assays. Use radioligand binding assays (e.g., [³H]citalopram displacement for serotonin transporters) to quantify affinity. Compare results with methylamino-cyclohexanone analogs to assess the impact of the 3,4-dimethoxy substitution on potency .
Q. What strategies mitigate discrepancies between computational solubility predictions and experimental solubility data?
- Methodological Answer : Validate COSMO-RS or Abraham solvation models with experimental shake-flask method data across solvents (e.g., water, DMSO, ethanol). Account for polymorphic forms by characterizing crystallinity via powder X-ray diffraction (PXRD) . Adjust model parameters using Hansen solubility parameters (HSPs) for cyclohexenone derivatives .
Contradictory Data Analysis
Q. How should researchers address inconsistent cytotoxicity results across cell lines?
- Methodological Answer : Perform dose-response curves (IC₅₀) in triplicate using standardized cell lines (e.g., HEK293, SH-SY5Y). Normalize data to cell viability controls (e.g., MTT assay) and account for batch-specific variations in cell passage numbers. Cross-validate with transcriptomic profiling to identify off-target effects .
Q. What statistical methods are appropriate for analyzing small-sample datasets in preliminary toxicity studies?
- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) to compare treatment groups, as small samples (n < 10) may violate normality assumptions. Apply Benjamini-Hochberg correction for multiple comparisons to reduce false discovery rates. Report effect sizes (e.g., Cohen’s d) alongside p-values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
